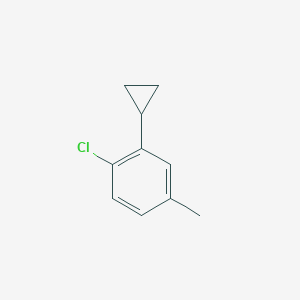

1-Chloro-2-cyclopropyl-4-methylbenzene

Description

However, structural analogs such as 1-Chloro-2-isopropyl-4-methylbenzene () and 1-(1-Chloropropan-2-yl)-4-methylbenzene () are available for indirect comparison.

The compound 1-Chloro-2-cyclopropyl-4-methylbenzene (hypothetical structure) would consist of a benzene ring substituted with a chlorine atom at position 1, a cyclopropyl group at position 2, and a methyl group at position 2.

Properties

Molecular Formula |

C10H11Cl |

|---|---|

Molecular Weight |

166.65 g/mol |

IUPAC Name |

1-chloro-2-cyclopropyl-4-methylbenzene |

InChI |

InChI=1S/C10H11Cl/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |

InChI Key |

XLADCWMUAOYPCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Horner-Wadsworth-Emmons Reaction Route

This method involves the preparation of an alkoxypropylene derivative intermediate via a Horner-Wadsworth-Emmons reaction between an alkoxy-p-chlorobenzylphosphonate and cyclopropylmethyl ketone, followed by hydrolysis to yield the target compound.

- Reactants: Alkoxy-p-chlorobenzylphosphonate (R1 = methyl or ethyl), cyclopropylmethyl ketone.

- Base: Strong inorganic or organic bases such as sodium amide, sodium hydride, lithium diisopropylamide, sodium t-butoxide, or potassium t-butoxide (preferred: sodium amide, sodium t-butoxide, potassium t-butoxide).

- Solvent: Polar solvents like methanol, ethanol, n-propanol, isopropanol, tert-butanol, dimethylformamide, dimethylacetamide, N-methylpyrrolidone, dimethyl sulfoxide, dioxane, tetrahydrofuran, or mixtures with non-polar solvents like benzene, toluene, dichloromethane.

- Molar Ratios: Alkoxy-p-chlorobenzylphosphonate : cyclopropylmethyl ketone : base = 1.0–1.5 : 1.0–1.5 : 1.5–4.0 (preferably 1.0–1.2 : 1.0–1.2 : 2.0–2.5).

- Temperature: 0 °C to 40 °C (preferably 10 °C to 30 °C).

- Reaction Time: 2 to 8 hours.

- Hydrolysis: Acidic hydrolysis of the alkoxypropylene derivative (III) using acids like hydrochloric acid (preferred), sulfuric acid, acetic acid, phosphoric acid, or potassium dihydrogen phosphate.

- Hydrolysis Conditions: Temperature 20 °C to 40 °C, reaction time 3 to 10 hours.

- Workup: Extraction with dichloromethane, evaporation, and purification by silica gel column chromatography.

- Yield after chromatography reported as 92.1% for the crude product.

- The process is noted for simple operation, safety, economic feasibility, and suitability for large-scale production.

Oxime-Diazonium Salt Coupling Route

This alternative synthetic method involves two main steps:

Formation of Cyclopropyl Acetaldoxime:

- Cyclopropylpropanal reacts with hydroxylamine hydrochloride in a solvent with pH adjusted to 4.0–7.0 by adding alkali (e.g., sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide, triethylamine, or pyridine).

- Solvents used include protic solvents (methanol, ethanol, propanol, water, formic acid, acetic acid) or aprotic solvents (dimethylformamide, acetone, ethyl acetate, dichloromethane, ether, toluene, benzene, hexane, tetrahydrofuran, chloroform).

- Reaction temperature ranges from 0 °C to 80 °C.

- Reaction time is 1 to 5 hours.

- After reaction, extraction, concentration, and drying yield cyclopropyl acetaldoxime.

Coupling with p-Chlorophenyl Diazonium Salt:

- Freshly prepared p-chlorophenyl diazonium salt (X = F, Cl, Br, I) and catalysts like ammonium sulfate, ammonium acetate, copper sulfate, or manganese sulfate are added to the oxime at low temperature (-20 °C to 20 °C).

- Concentrated acid (hydrochloric acid or sulfuric acid) is added.

- The mixture is heated to 60 °C to 150 °C for reaction.

- After reaction, product isolation involves extraction and distillation or rectification.

| Entry | Temperature (°C) | Halogen X | Catalyst(s) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | Cl | Ammonium acetate, copper sulfate | 73 |

| 2 | 90 | Cl | Ammonium acetate, copper sulfate | 86 |

| 3 | 120 | Cl | Ammonium acetate, copper sulfate | 78 |

| 4 | 150 | Cl | Ammonium acetate, copper sulfate | 55 |

- Highest yield (86%) achieved at 90 °C with ammonium acetate and copper sulfate catalysts.

- The method is noted for low raw material cost, high overall yield, operational safety, and ease of aftertreatment, making it industrially valuable.

Comparative Analysis of Preparation Methods

| Aspect | Horner-Wadsworth-Emmons Route | Oxime-Diazonium Salt Route | Other Routes (p-Chlorobenzyl Cyanide / 4-Chlorobenzaldehyde / 4-Chlorobenzyl Chloride) |

|---|---|---|---|

| Starting Materials | Alkoxy-p-chlorobenzylphosphonate, cyclopropylmethyl ketone | Cyclopropylpropanal, hydroxylamine hydrochloride, p-chlorophenyl diazonium salt | p-Chlorobenzyl cyanide, 4-chlorobenzaldehyde, or 4-chlorobenzyl chloride |

| Reaction Type | Base-catalyzed Horner-Wadsworth-Emmons reaction + acid hydrolysis | Oxime formation + diazonium coupling + acid treatment | Various, often involving toxic reagents and multiple steps |

| Reaction Conditions | Mild temperatures (0-40 °C), polar solvents | Moderate to high temperatures (up to 150 °C), wide solvent range | Often harsh, toxic, or hazardous conditions |

| Yield | High (up to 92% after purification) | High (up to 86% under optimized conditions) | Low yields, high waste generation |

| Safety and Environmental Impact | Safer, less toxic reagents, suitable for scale-up | Safer reagents, simpler aftertreatment | Use of toxic reagents, operational hazards |

| Industrial Applicability | Good | Good | Limited |

Summary of Research Results

- The Horner-Wadsworth-Emmons reaction method is well-documented with precise reaction parameters, offering a high-yield, scalable, and economically feasible route to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- The oxime-diazonium salt coupling method provides an alternative with industrial value, featuring low raw material cost and operational safety.

- Both methods emphasize the importance of controlling reaction temperature, solvent choice, base or catalyst selection, and reaction time to maximize yield and purity.

- Other traditional routes are less favored due to complexity, low yield, and safety concerns.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-cyclopropyl-4-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the benzene ring, such as nitration, sulfonation, and halogenation.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) at high temperatures (above 350°C) for the formation of phenol derivatives.

Electrophilic Aromatic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for bromination.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Major Products Formed

Nucleophilic Substitution: Phenol derivatives and diphenyl ether.

Electrophilic Aromatic Substitution: Nitro, sulfonic, and bromo derivatives of the original compound.

Oxidation: Carboxylic acids and aldehydes.

Scientific Research Applications

1-Chloro-2-cyclopropyl-4-methylbenzene has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the cyclopropyl group introduces strain and reactivity due to its ring structure .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share partial structural similarities with 1-Chloro-2-cyclopropyl-4-methylbenzene :

| Compound Name | Molecular Formula | Molecular Weight | CAS Registry Number | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-2-isopropyl-4-methylbenzene | C₁₀H₁₃Cl | 168.663 | 15146-00-6 | Chlorine, isopropyl, methyl |

| 1-(1-Chloropropan-2-yl)-4-methylbenzene | C₁₀H₁₁Cl | 168.66 (approx.) | 826-00-6 | Chlorine, 1-chloropropan-2-yl, methyl |

| 1-Chloro-4-[1-(4-chlorophenyl)-2,2-dimethylpropyl]benzene | C₁₆H₁₅Cl₂ | 293.20 | 19685-37-1 | Chlorine, bis(4-chlorophenyl) |

Key Observations :

- Steric Effects : The cyclopropyl group in the hypothetical compound introduces significant steric hindrance compared to the isopropyl group in 1-Chloro-2-isopropyl-4-methylbenzene . This could reduce reaction rates in substitution or addition reactions due to restricted spatial accessibility .

- This may influence electrophilic aromatic substitution regioselectivity .

Reactivity and Hazard Profiles

- 1-Chloro-2-isopropyl-4-methylbenzene (): No explicit hazard data is provided, but chlorinated aromatic compounds generally exhibit moderate toxicity. Reaction thermochemistry data (if available) would clarify its stability during synthesis or decomposition.

- 1-(1-ethynylcyclopropyl)-4-methoxybenzene (): Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes.

- 1-(1-Chloropropan-2-yl)-4-methylbenzene (): No safety data is provided, but chlorinated aliphatic chains may pose risks of releasing HCl during combustion or hydrolysis.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-Chloro-2-cyclopropyl-4-methylbenzene be optimized to improve yield and purity?

- Methodology : Utilize Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropane derivatives. Optimize reaction conditions (temperature, solvent, catalyst) based on analogous chlorinated benzene syntheses. For example, sodium hydroxide or potassium carbonate in DMSO/acetonitrile mixtures may enhance cyclopropane group incorporation . Monitor progress via GC-MS or HPLC to isolate intermediates and minimize byproducts.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 3–11) at 25°C, 40°C, and 60°C. Compare degradation kinetics with structurally similar compounds (e.g., 1-Chloro-2,4-dimethylbenzene, stable in pH 5–9) . Use NMR and FTIR to identify decomposition products, such as hydrolyzed cyclopropane rings or chlorinated byproducts.

Q. How does the cyclopropyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Methodology : Perform comparative studies with non-cyclopropyl analogs (e.g., 1-Chloro-4-methylbenzene). Assess regioselectivity in nitration or halogenation reactions. Computational modeling (DFT) can predict electron density distribution, while experimental validation via X-ray crystallography or Hammett plots quantifies substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for chlorinated benzene derivatives?

- Methodology : Design dose-response assays using standardized cell lines (e.g., MCF-7 for cytotoxicity) and bacterial strains (e.g., E. coli for antimicrobial tests). Cross-reference with databases like PubChem to identify confounding factors (e.g., impurities in commercial samples) . Apply meta-analysis tools to reconcile discrepancies in IC50 values or MIC thresholds.

Q. How can computational models predict the environmental fate of this compound?

- Methodology : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental soil column studies measuring mobility and microbial degradation rates. Compare with EPA DSSTox data for structurally related compounds (e.g., 4-Chlorofluorobenzene) to refine predictive algorithms .

Q. What are the challenges in interpreting NMR spectra of this compound due to substituent effects?

- Methodology : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopropane ring strain and chlorine/methyl substituents. Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Reference spectral libraries for analogous compounds (e.g., 1-Chloro-4-(chloromethyl)-2-methylbenzene) .

Safety & Handling

Q. What hazard mitigation protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow CLP/GHS guidelines for chlorinated aromatics (Category 4 acute toxicity). Use vapor respirators, nitrile gloves, and fume hoods with local exhaust. Store in amber glass under inert gas to prevent photodegradation. Refer to safety data sheets for 1-Chloro-4-fluorobenzene as a proxy for emergency protocols .

Data Gaps & Future Directions

Q. How can researchers address the lack of ecotoxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.